

Thermochemical Data for 2-Chlorofuran: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorofuran

Cat. No.: B3031412

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This technical guide provides a comprehensive overview of the available thermochemical data for **2-chlorofuran**. Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this guide details a state-of-the-art computational methodology for the accurate prediction of these properties. Additionally, standard experimental protocols for the determination of the enthalpy of formation are described to provide a complete picture for researchers.

Quantitative Thermochemical Data

At present, specific experimental thermochemical data for **2-chlorofuran**, such as the standard enthalpy of formation, standard entropy, and heat capacity, are not readily available in the public domain. Data for many furan derivatives are sparse, and the NIST/TRC Web Thermo Tables, a potential source for such information, require a subscription to access. For context and comparison, the available experimental data for the parent compound, furan, are provided below.

Table 1: Summary of Thermochemical Data for **2-Chlorofuran**

| Thermochemical Property | Symbol | Value (kJ/mol) | Method |
|--|----------------------|----------------|--------|
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | $\Delta_fH^\circ(g)$ | Not Available | - |
| Standard Molar Entropy (gas, 298.15 K) | $S^\circ(g)$ | Not Available | - |
| Molar Heat Capacity at Constant Pressure (gas, 298.15 K) | $C_p(g)$ | Not Available | - |
| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | $\Delta_fG^\circ(g)$ | Not Available | - |

Table 2: Experimental Thermochemical Data for Furan (for comparison)

| Thermochemical Property | Symbol | Value | Units | Reference |
|--|----------------------|-------------|---------|-----------------|
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | $\Delta_fH^\circ(g)$ | -34.7 ± 0.8 | kJ/mol | NIST WebBook |
| Standard Molar Entropy (gas, 298.15 K) | $S^\circ(g)$ | 265.43 | J/mol·K | NIST WebBook |
| Molar Heat Capacity at Constant Pressure (gas, 298.15 K) | $C_p(g)$ | 65.4 ± 1.5 | J/mol·K | NIST WebBook[1] |

Methodologies for Determination of Thermochemical Properties

Given the absence of experimental data for **2-chlorofuran**, this section details a robust computational approach for the accurate prediction of its thermochemical properties, alongside a standard experimental protocol for determining the enthalpy of formation.

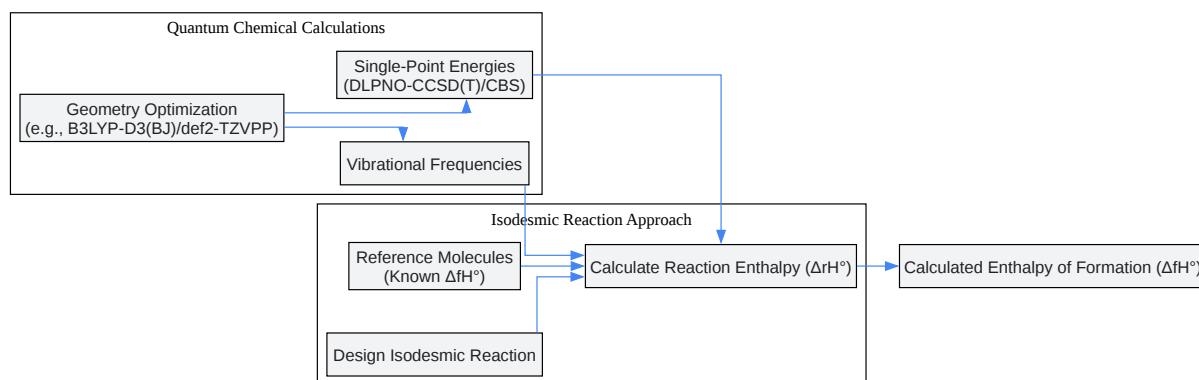
Computational Protocol: High-Level Ab Initio Calculations

A recent study by Ryzhova and Druzhinina (2024) on the thermochemistry of 43 furan derivatives provides a high-level computational methodology that can be applied to **2-chlorofuran** for accurate results.^[2] The core of this approach is the use of the domain-based local pair natural orbital similarity transformed coupled-cluster singles and doubles with perturbative triples (DLPNO-CCSD(T)) method with a complete basis set (CBS) extrapolation.

Workflow for Computational Determination of Enthalpy of Formation:

- Conformational Analysis: For molecules with rotational freedom, a conformational search is performed to identify the most stable conformers.
- Geometry Optimization and Vibrational Frequencies: The geometries of the conformers are optimized, and harmonic vibrational frequencies are calculated. The B3LYP-D3(BJ)/def2-TZVPP level of theory is a suitable choice for this step.
- Single-Point Energy Calculations: High-level single-point energy calculations are performed for the optimized geometries using the DLPNO-CCSD(T) method with a series of correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ) to allow for extrapolation to the CBS limit.
- Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, isodesmic or homodesmotic reactions are employed. These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved, leading to significant cancellation of errors in the quantum chemical calculations. The selection of appropriate, well-characterized reference molecules is crucial for this step.

- Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction at 0 K is calculated from the electronic energies of the participants.
- Thermal Corrections: Thermal corrections to the enthalpy at 298.15 K are calculated using the previously obtained vibrational frequencies.
- Enthalpy of Formation Calculation: The standard enthalpy of formation of the target molecule (**2-chlorofuran**) is then derived from the calculated enthalpy of the isodesmic reaction and the known experimental enthalpies of formation of the reference molecules.



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Computational workflow for determining the enthalpy of formation.

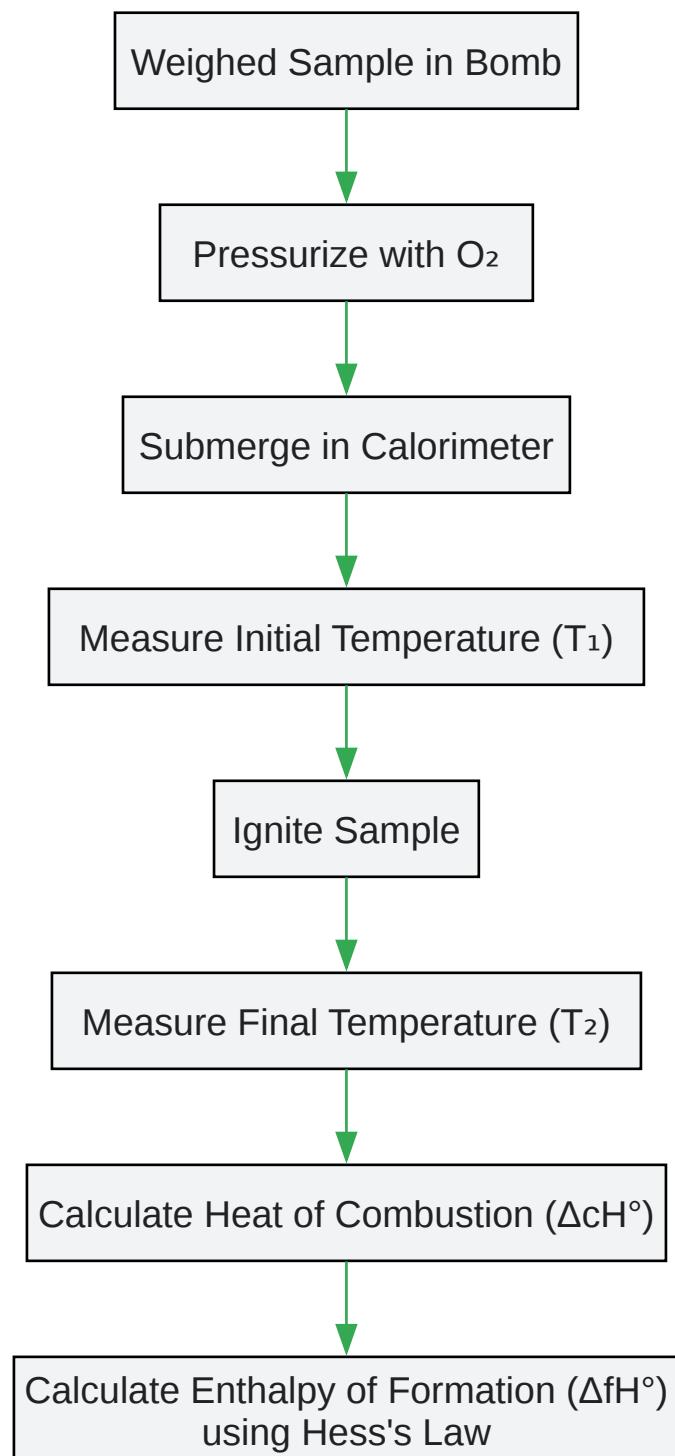
Experimental Protocol: Bomb Calorimetry

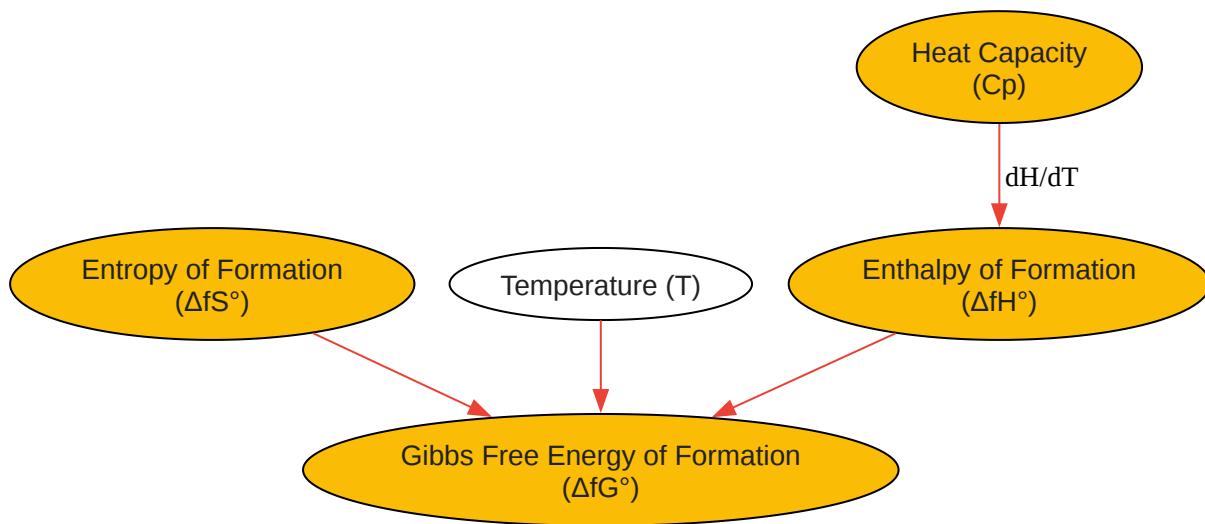
The standard experimental method for determining the enthalpy of formation of a combustible compound like **2-chlorofuran** involves measuring its enthalpy of combustion using a bomb

calorimeter.

Experimental Workflow for Determining Enthalpy of Combustion:

- Sample Preparation: A precisely weighed sample of pure **2-chlorofuran** is placed in a crucible inside a high-pressure vessel known as a "bomb."
- Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).
- Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.
- Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
- Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid) and the measured temperature change are used to calculate the heat of combustion.
- Derivation of Enthalpy of Formation: The standard enthalpy of formation of **2-chlorofuran** can then be calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
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